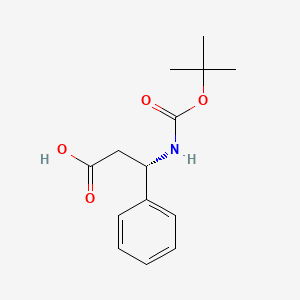

3-(Boc-Amino)-3-phenylpropionic acid

Description

BenchChem offers high-quality 3-(Boc-Amino)-3-phenylpropionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Boc-Amino)-3-phenylpropionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNQFJPZRTURSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373558 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14676-01-8 | |

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14676-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Boc-Amino)-3-phenylpropionic acid CAS number

An In-depth Technical Guide to 3-(Boc-Amino)-3-phenylpropionic Acid

This technical guide provides comprehensive information on 3-(tert-butoxycarbonylamino)-3-phenylpropionic acid, a key building block in peptide synthesis and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and biochemical fields. This document covers the compound's chemical and physical properties, applications, and detailed experimental protocols.

Chemical Identification and Properties

3-(Boc-Amino)-3-phenylpropionic acid is a derivative of β-phenylalanine protected with a tert-butyloxycarbonyl (Boc) group. This protecting group enhances stability and solubility, making it a valuable reagent in organic synthesis, particularly for constructing peptide backbones and developing peptidomimetics.[1][2][3] The compound exists as a racemic mixture and as individual enantiomers, each with a distinct CAS Registry Number.

CAS Numbers:

-

(R)-Enantiomer: 161024-80-2[9]

The following tables summarize the key quantitative data for the racemic mixture and its enantiomers.

Table 1: Physicochemical Properties of 3-(Boc-Amino)-3-phenylpropionic Acid (Racemic)

| Property | Value | Source(s) |

| CAS Number | 14676-01-8 | [][5][6][10] |

| Molecular Formula | C14H19NO4 | [][5][10] |

| Molecular Weight | 265.30 g/mol | [][5][10] |

| Appearance | White to off-white powder or crystals | [][5][6] |

| Melting Point | 186 °C | [][5] |

| Boiling Point | 423.2 °C at 760 mmHg | [] |

| Density | 1.158 g/cm³ | [][5] |

| Purity | ≥95% | [] |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | [][10] |

Table 2: Physicochemical Properties of Enantiomers

| Property | (S)-Enantiomer | (R)-Enantiomer | Source(s) |

| CAS Number | 103365-47-5 | 161024-80-2 | [7][8][9] |

| Molecular Formula | C14H19NO4 | C14H19NO4 | [7][9] |

| Molecular Weight | 265.31 g/mol | 265.31 g/mol | [9][11] |

| Appearance | White to off-white powder | - | [7] |

| Melting Point | - | 123.4 °C | [9] |

| Purity | ≥94.0% - 95% | - | [7] |

| Storage Temp. | 2 - 8 °C | Room Temperature | [11] |

Applications in Research and Drug Development

3-(Boc-Amino)-3-phenylpropionic acid is a versatile intermediate with significant applications in several areas of research:

-

Peptide Synthesis : As a Boc-protected β-amino acid, it is a fundamental building block in Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis for creating peptidomimetics and other complex peptide structures.[1][2][11] The Boc group provides stable protection of the amine under basic and nucleophilic conditions and can be readily removed under acidic conditions.

-

Pharmaceutical Development : The compound is a key intermediate in the synthesis of bioactive molecules. Its phenyl group and chiral center make it valuable for designing novel therapeutics, particularly for neurological disorders and cancer.[1][2][3][11] The chiral nature is often critical for drug efficacy and specificity.[3][11]

-

Biochemical Research : It is used to study protein-protein interactions and enzyme functions, helping to elucidate metabolic pathways and disease mechanisms.[11]

Experimental Protocols

The following section details a representative protocol for the incorporation of 3-(Boc-Amino)-3-phenylpropionic acid into a peptide chain using manual Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).

Protocol: Manual Boc-SPPS for Peptide Synthesis

This protocol outlines the general steps for coupling 3-(Boc-Amino)-3-phenylpropionic acid to a resin-bound amino acid.

Materials:

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

First Boc-protected amino acid (e.g., Boc-L-Alanine)

-

3-(Boc-Amino)-3-phenylpropionic acid

-

Coupling reagents: Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection reagent: Trifluoroacetic acid (TFA)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)

-

Cleavage reagent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., anisole)

-

Diethyl ether (for precipitation)

Procedure:

-

Resin Preparation:

-

Swell the resin in DCM for 30 minutes in a suitable reaction vessel.

-

Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) to remove impurities.

-

-

First Amino Acid Coupling:

-

Dissolve the first Boc-amino acid (2-3 equivalents relative to resin substitution) in a minimal amount of DMF.

-

Activate the carboxylic acid by adding a coupling reagent (e.g., DCC or HBTU/HOBt) and DIPEA.

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF, DCM, and MeOH.[12]

-

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group from the coupled amino acid.

-

Wash the resin with DCM (3x) to remove excess TFA.[12]

-

-

Neutralization:

-

Neutralize the resulting ammonium salt on the resin with a solution of 10% DIPEA in DCM for 10 minutes.

-

Wash the resin with DCM (3x) to remove excess base.[12]

-

-

Coupling of 3-(Boc-Amino)-3-phenylpropionic acid:

-

Dissolve 3-(Boc-Amino)-3-phenylpropionic acid (2-3 equivalents) in a minimal amount of DMF.

-

Activate the carboxylic acid group as described in step 2.

-

Add the activated solution to the resin and agitate for 2-4 hours.

-

Wash the resin as in step 2.

-

-

Chain Elongation:

-

Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain.

-

-

Cleavage and Deprotection:

-

After the final coupling and deprotection step, dry the resin under vacuum.

-

Perform the cleavage of the peptide from the resin and removal of side-chain protecting groups using a strong acid like HF or TFMSA with appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions). [12]

-

-

Purification:

-

Precipitate the crude peptide product with cold diethyl ether.

-

Purify the final peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the Boc-SPPS workflow described above.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 5. Cas 14676-01-8,3-(Boc-amino)-3-phenylpropionic acid | lookchem [lookchem.com]

- 6. 3-(Boc-amino)-3-phenylpropionic acid | 14676-01-8 [amp.chemicalbook.com]

- 7. (S)-3-(Boc-amino)-3-phenylpropionic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2734490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (R)-N-Boc-3-Amino-3-phenylpropanoic acid CAS#: 161024-80-2 [m.chemicalbook.com]

- 10. 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2756815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-(Boc-Amino)-3-phenylpropionic Acid

This technical guide provides a comprehensive overview of 3-(Boc-Amino)-3-phenylpropionic acid, a key building block in contemporary drug discovery and peptide chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's physicochemical properties, provides explicit experimental protocols for its synthesis and application, and illustrates key processes through logical and workflow diagrams.

Physicochemical and Structural Data

3-(Boc-Amino)-3-phenylpropionic acid, also known as N-Boc-β-phenyl-β-alanine, is a protected form of the β-amino acid 3-amino-3-phenylpropionic acid. The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for its application in peptide synthesis, preventing unwanted side reactions.[1] The compound exists as a racemic mixture or as individual (R) and (S) enantiomers, each with specific applications in the synthesis of chiral molecules.

Quantitative data for 3-(Boc-Amino)-3-phenylpropionic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₉NO₄ | [1] |

| Molecular Weight | 265.31 g/mol | [1] |

| Appearance | White to off-white powder or chunks | [1] |

| Melting Point | 142-147 °C (racemate), 186 °C, 122.9 °C (S-enantiomer) | [1] |

| Boiling Point | 423.2 °C at 760 mmHg (estimated) | [1] |

| Density | 1.158 g/cm³ (estimated) | [1] |

| CAS Number | 14676-01-8 (racemate), 103365-47-5 (S-enantiomer), 161024-80-2 (R-enantiomer) | [1] |

Synthesis of 3-(Boc-Amino)-3-phenylpropionic Acid: Experimental Protocol

The following protocol details the synthesis of 3-(Boc-Amino)-3-phenylpropionic acid through the protection of the amine group of 3-amino-3-phenylpropionic acid using di-tert-butyl dicarbonate (Boc anhydride). This procedure is adapted from a similar synthesis of Boc-protected phenylalanine.

Materials:

-

3-amino-3-phenylpropionic acid

-

1,4-Dioxane

-

1(N) Sodium hydroxide (NaOH) solution

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

2(N) Potassium bisulfate (KHSO₄) solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (60-120 mesh)

-

Methanol

-

Chloroform

Procedure:

-

In a 100 ml round bottom flask, dissolve 2.5 g of 3-amino-3-phenylpropionic acid in 22 ml of 1,4-dioxane. Stir the mixture vigorously for 15-20 minutes.

-

Add 13 ml of 1(N) NaOH solution to the flask. Continue to stir vigorously for another 20 minutes in an ice bath to cool the solution.

-

Add 6 ml of Boc anhydride to the reaction mixture drop by drop using a dropping funnel. A minute amount of additional 1,4-dioxane can be used to wash the container containing the Boc anhydride.

-

Stir the reaction mixture overnight at room temperature.

-

Make the reaction mixture acidic (pH 2-3) by adding 2(N) KHSO₄ solution drop by drop. Check the acidity of the solution with pH paper.

-

Concentrate the reaction mixture using a rotary evaporator.

-

Extract the concentrated mixture three times with ethyl acetate in a 1:1 ratio by volume in a separating funnel.

-

Pass the combined ethyl acetate extracts through a brine solution and then add anhydrous sodium sulfate to absorb any moisture.

-

Concentrate the final product using a rotary evaporator and keep it in a vacuum desiccator with phosphorous pentoxide (P₂O₅).

-

Analyze the synthesized product using Thin Layer Chromatography (TLC) with 5% methanol in chloroform as the mobile phase.

-

Purify the product by silica gel column chromatography using 2% methanol in chloroform as the mobile phase.

Application in Solid-Phase Peptide Synthesis: Experimental Protocol

3-(Boc-Amino)-3-phenylpropionic acid is a valuable building block in solid-phase peptide synthesis (SPPS) for creating peptidomimetics with enhanced pharmacological properties. The following protocol describes the manual incorporation of Boc-(S)-3-amino-3-phenylpropionic acid into a model dipeptide-mimetic using Boc-SPPS.

Materials:

-

Merrifield resin

-

Boc-L-Alanine

-

Boc-(S)-3-amino-3-phenylpropionic acid

-

Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

-

Scavengers (e.g., anisole)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling:

-

Dissolve Boc-L-Alanine (2-3 equivalents relative to resin substitution) in a minimal amount of DMF.

-

Activate the carboxylic acid by adding DCC (1 equivalent) or HBTU/HOBt (2-3 equivalents) and DIPEA (2-3 equivalents) to the amino acid solution.

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

-

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x).

-

Neutralization: Neutralize the resin with a solution of 10% DIPEA in DCM for 10 minutes. Wash the resin with DCM (3x).

-

Boc-γ-Phe Coupling:

-

Dissolve Boc-(S)-3-amino-3-phenylpropionic acid (2-3 equivalents) in a minimal amount of DMF.

-

Activate the carboxylic acid group as described in step 2.

-

Add the activated Boc-γ-Phe solution to the resin and agitate for 2-4 hours.

-

Wash the resin as in step 2.

-

-

Final Boc Deprotection: Repeat the deprotection step as described in step 3.

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Perform the cleavage of the peptidomimetic from the resin and removal of any side-chain protecting groups using HF or TFMSA with appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and training) .

-

-

Purification: Precipitate the crude product with cold diethyl ether and purify by High-Performance Liquid Chromatography (HPLC).

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of 3-(Boc-Amino)-3-phenylpropionic acid and the experimental workflow for its application in solid-phase peptide synthesis.

Caption: Logical workflow for the synthesis of 3-(Boc-Amino)-3-phenylpropionic acid.

Caption: Experimental workflow for manual Boc-SPPS using 3-(Boc-Amino)-3-phenylpropionic acid.

References

An In-depth Technical Guide to the Synthesis of 3-(Boc-Amino)-3-phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(Boc-Amino)-3-phenylpropionic acid from its precursor, 3-amino-3-phenylpropionic acid. The focus is on the widely employed method of N-protection using di-tert-butyl dicarbonate (Boc₂O), a cornerstone reaction in peptide synthesis and drug discovery. This document offers detailed experimental protocols, quantitative data, and visual representations of the chemical processes and workflows involved.

Introduction

3-(Boc-Amino)-3-phenylpropionic acid is a valuable building block in organic synthesis, particularly in the construction of peptidomimetics and other pharmaceutically active compounds. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amino functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. This orthogonality makes it an ideal choice in multi-step synthetic routes. The synthesis from 3-amino-3-phenylpropionic acid is a straightforward yet critical transformation that enables the selective modification of the carboxylic acid moiety.

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic attack of the amino group of 3-amino-3-phenylpropionic acid on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acidic proton of the carboxylic acid and the tert-butoxycarbamic acid intermediate.

Reaction:

3-amino-3-phenylpropionic acid + Di-tert-butyl dicarbonate → 3-(Boc-Amino)-3-phenylpropionic acid + tert-Butanol + CO₂

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the product, as well as typical reaction parameters.

Table 1: Physicochemical Properties of Reactant and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 3-amino-3-phenylpropionic acid | C₉H₁₁NO₂ | 165.19 | 220-221 | White crystalline solid | 40856-44-8 |

| 3-(Boc-Amino)-3-phenylpropionic acid | C₁₄H₁₉NO₄ | 265.31 | 186 | Off-white or white powder | 14676-01-8 |

Table 2: Typical Reaction Parameters for Boc Protection

| Parameter | Value/Condition | Notes |

| Stoichiometry | ||

| 3-amino-3-phenylpropionic acid | 1.0 equivalent | |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction of the starting material. |

| Base (e.g., NaOH, TEA) | 2.0 - 2.2 equivalents | Sufficient to deprotonate the amine and neutralize acidic protons. |

| Solvent System | Dioxane/Water (1:1), THF/Water | A mixed solvent system is often used to dissolve both the polar amino acid and the non-polar Boc₂O. |

| Reaction Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic and proceeds efficiently at ambient temperature. |

| Reaction Time | 12 - 24 hours | Reaction progress can be monitored by Thin Layer Chromatography (TLC). |

| Typical Yield | >90% | High yields are generally achieved under optimized conditions. |

Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of amino acids.

Materials:

-

3-amino-3-phenylpropionic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-3-phenylpropionic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 1 M aqueous solution of sodium hydroxide (2.2 eq). Stir the mixture at room temperature until the solid is completely dissolved.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 15 minutes. The reaction mixture may become cloudy.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with an appropriate stain like ninhydrin to visualize the disappearance of the starting material).

-

Work-up - Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the 1,4-dioxane.

-

Work-up - Extraction: To the remaining aqueous solution, add ethyl acetate. Cool the mixture in an ice bath and acidify to a pH of 2-3 with 1 M HCl. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.

-

Work-up - Washing: Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 3-(Boc-Amino)-3-phenylpropionic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white to off-white solid.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the Boc protection of 3-amino-3-phenylpropionic acid.

Experimental Workflow

Caption: A step-by-step workflow for the synthesis and purification.

Conclusion

The synthesis of 3-(Boc-Amino)-3-phenylpropionic acid via Boc protection of 3-amino-3-phenylpropionic acid is a highly efficient and reliable method. The procedure is robust, scalable, and utilizes readily available reagents. This technical guide provides the necessary information for researchers and professionals in drug development to successfully perform this synthesis and utilize the product in their synthetic endeavors. The provided protocols and data serve as a solid foundation for practical application and further optimization.

Enantioselective Synthesis of (S)-3-(Boc-Amino)-3-phenylpropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-3-(Boc-Amino)-3-phenylpropionic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its incorporation into peptidomimetics and other pharmaceutical agents necessitates access to enantiomerically pure forms. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of the (S)-enantiomer, focusing on enzymatic kinetic resolution, asymmetric hydrogenation, and organocatalytic Mannich reactions.

Core Synthetic Strategies

The enantioselective synthesis of (S)-3-(Boc-Amino)-3-phenylpropionic acid can be broadly categorized into three main approaches:

-

Enzymatic Kinetic Resolution: This highly effective method utilizes lipases to selectively hydrolyze or transesterify a racemic ester of 3-(Boc-amino)-3-phenylpropionic acid, allowing for the separation of the desired (S)-acid from the unreacted (R)-ester. Lipases such as Candida antarctica lipase B (Cal-B) and Burkholderia cepacia lipase (lipase PSIM) have demonstrated excellent enantioselectivity and yield in this transformation.[1][2]

-

Asymmetric Hydrogenation: This atom-economical approach involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor using a chiral transition metal catalyst, typically based on rhodium or ruthenium. The catalyst's chiral ligands direct the hydrogenation to stereoselectively form the desired (S)-enantiomer.[3][4][5]

-

Organocatalytic Mannich Reaction: This method involves the asymmetric addition of a ketene silyl acetal to an N-Boc protected imine, catalyzed by a chiral organocatalyst such as a chiral phosphoric acid or a thiourea derivative. This reaction directly constructs the β-amino acid backbone with high enantiocontrol.[6][7][8][9]

Quantitative Data Summary

The following table summarizes key quantitative data for different enantioselective methods to provide a basis for comparison.

| Method | Catalyst/Enzyme | Substrate | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Enzymatic Resolution | Candida antarctica lipase B (Cal-B) | Racemic methyl 3-(Boc-amino)-3-phenylpropanoate | Organic Solvent | RT-45 | >40 | >99 | [1] |

| Enzymatic Resolution | Burkholderia cepacia lipase (PSIM) | Racemic ethyl 3-amino-3-phenylpropanoate hydrochloride | iPr₂O | 45 | >48 | ≥99 | [2] |

| Asymmetric Hydrogenation | Rh-Me-DuPhos | (E)-β-(Acetylamino)-β-phenylacrylate methyl ester | Toluene | RT | High | >99 | [4] |

| Asymmetric Hydrogenation | [Rh(COD)₂]BF₄ / (S,S)-Et-DuPhos | Methyl 3-acetamido-3-phenylpropenoate | Methanol | RT | >95 | 96 | |

| Organocatalytic Mannich | Chiral Phosphoric Acid | N-Boc-benzaldimine and silyl ketene acetal | Dichloromethane | -40 | Excellent | 94-99 | [6] |

| Organocatalytic Mannich | Thiourea derived from cinchona alkaloid | N-Boc-imine and malonate | Toluene | -60 | 55-99 | 88-99 | [6] |

Experimental Protocols

Lipase-Catalyzed Enantioselective Hydrolysis of Racemic Methyl 3-(Boc-amino)-3-phenylpropanoate

This protocol is based on the highly efficient kinetic resolution using Candida antarctica lipase B (Cal-B).

Materials:

-

Racemic methyl 3-(Boc-amino)-3-phenylpropanoate

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Diisopropyl ether (iPr₂O) or other suitable organic solvent

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Ethyl acetate

-

Aqueous HCl (e.g., 1 M)

-

Aqueous NaHCO₃ (saturated solution)

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of racemic methyl 3-(Boc-amino)-3-phenylpropanoate (1.0 equiv) in diisopropyl ether, add phosphate buffer (pH 7.0, a small percentage of the total volume).

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (typically 10-50% by weight of the substrate).

-

Reaction: Stir the suspension at room temperature (or slightly elevated, e.g., 40-45 °C) and monitor the reaction progress by chiral HPLC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

-

Work-up:

-

Filter off the immobilized enzyme and wash it with ethyl acetate.

-

Combine the organic filtrates and wash with water.

-

To separate the unreacted (R)-ester from the (S)-acid, extract the organic layer with a saturated aqueous solution of NaHCO₃.

-

The organic layer contains the unreacted (R)-methyl 3-(Boc-amino)-3-phenylpropanoate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3x).

-

Combine the organic extracts containing the (S)-acid, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-3-(Boc-Amino)-3-phenylpropionic acid.

-

-

Purification: If necessary, the product can be further purified by silica gel column chromatography.

Asymmetric Hydrogenation of a β-(Acylamino)acrylate Precursor

This protocol is a general representation for the synthesis of β-amino acids via rhodium-catalyzed asymmetric hydrogenation.

Materials:

-

(E)- or (Z)-Methyl 3-(acetylamino)-3-phenylpropenoate

-

[Rh(COD)₂]BF₄ or other suitable rhodium precursor

-

Chiral bisphosphine ligand (e.g., (S,S)-Me-DuPhos)

-

Anhydrous, degassed methanol or toluene

-

Hydrogen gas

-

Palladium on carbon (Pd/C) for deprotection (if necessary)

Procedure:

-

Catalyst Preparation: In a glovebox, dissolve the rhodium precursor and the chiral ligand in the reaction solvent in a suitable pressure vessel. Stir for a short period to allow for complex formation.

-

Reaction Setup: Add the β-(acylamino)acrylate substrate to the catalyst solution.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-10 atm). Stir the reaction at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

-

Work-up:

-

Carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield the N-acetylated β-amino ester.

-

-

Deprotection and Boc Protection (if starting with a different acyl group):

-

Hydrolyze the ester and the acetyl group under appropriate acidic or basic conditions.

-

Protect the resulting amino acid with di-tert-butyl dicarbonate (Boc₂O) under standard conditions to obtain the final product.

-

Visualizations

Caption: Workflow for the enzymatic kinetic resolution of racemic methyl 3-(Boc-amino)-3-phenylpropanoate.

Caption: General pathway for asymmetric hydrogenation to synthesize the target molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic peptides. IX. Asymmetric hydrogenation of alpha, beta-dehydroamino acid residue in cyclodipeptides and preparation of optically pure alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective methodologies using N -carbamoyl-imines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60321K [pubs.rsc.org]

- 7. Highly enantioselective Mannich reactions with α-aryl silyl ketene acetals and imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly Enantioselective Mannich Reactions with α-Aryl Silyl Ketene Acetals and Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

In-Depth Technical Guide to the Physical Properties of 3-(Boc-Amino)-3-phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-(Boc-Amino)-3-phenylpropionic acid, a crucial amino acid derivative utilized in peptide synthesis and pharmaceutical development. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug discovery, offering detailed data, experimental protocols, and a workflow visualization to facilitate its application.

Core Physical and Chemical Properties

3-(Boc-Amino)-3-phenylpropionic acid is a synthetic amino acid derivative where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection enhances its stability and solubility in organic solvents, making it an ideal building block in solid-phase peptide synthesis (SPPS). The compound exists as a racemate and as individual (R) and (S) enantiomers, each with distinct physical properties.

Data Presentation: Physical Properties

The following table summarizes the key physical properties of the racemic and enantiomeric forms of 3-(Boc-Amino)-3-phenylpropionic acid.

| Property | Racemic (DL) Form | (R)-Enantiomer | (S)-Enantiomer |

| CAS Number | 14676-01-8 | 161024-80-2 | 103365-47-5 |

| Molecular Formula | C₁₄H₁₉NO₄ | C₁₄H₁₉NO₄ | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.31 g/mol | 265.31 g/mol | 265.31 g/mol |

| Appearance | White to off-white solid/powder or crystals.[1][2] | Powder.[3] | White chunks or off-white solid.[4][5] |

| Melting Point | 186 °C.[1][2] | 123.4 °C.[3] | 122.9 °C.[4] |

| Boiling Point | 329.46 °C (rough estimate).[1][2] | 408.52 °C (rough estimate).[3] | 408.52 °C (rough estimate).[4] |

| Density | 1.158 g/cm³ (estimate).[1][2] | 1.1356 g/cm³ (rough estimate).[3] | 1.1356 g/cm³ (rough estimate).[4] |

| pKa | 4.32 ± 0.10 (Predicted).[1][2] | 4.32 ± 0.10 (Predicted).[3] | - |

| Optical Rotation | Not Applicable | - | - |

| Storage Temperature | Room Temperature, sealed in dry conditions.[1][2] | Room Temperature, sealed in dry conditions.[3] | Room Temperature, sealed in dry conditions.[4] |

Solubility Profile : While specific quantitative data is not widely published, Boc-protected amino acids like 3-(Boc-Amino)-3-phenylpropionic acid are generally soluble in organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate. They are typically insoluble in water.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of solid organic compounds like 3-(Boc-Amino)-3-phenylpropionic acid.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation : A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.

-

Heating : The sample is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Observation : The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an organic acid, it can be determined experimentally through potentiometric titration.

Methodology: Potentiometric Titration

-

Sample Preparation : A precisely weighed sample of the organic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

Titration Setup : A pH meter with a calibrated electrode is immersed in the sample solution. The solution is stirred continuously.

-

Titration : A standardized solution of a strong base (e.g., NaOH) is added in small, known increments from a burette.

-

Data Collection : The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified as the point of steepest inflection on the curve. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. This relationship is described by the Henderson-Hasselbalch equation.

Mandatory Visualization

The following diagram illustrates the general workflow for the use of 3-(Boc-Amino)-3-phenylpropionic acid in solid-phase peptide synthesis (SPPS), a fundamental application for this compound.

Caption: Boc-SPPS Workflow.

This diagram outlines the cyclical process of solid-phase peptide synthesis (SPPS) using a Boc-protected amino acid. The synthesis begins with the attachment of the first amino acid to a solid resin, followed by a repetitive cycle of deprotection of the Boc group, neutralization, and coupling of the next Boc-protected amino acid, in this case, 3-(Boc-Amino)-3-phenylpropionic acid. Each coupling step is followed by a wash to remove excess reagents. The cycle is repeated until the desired peptide sequence is assembled, after which the final peptide is cleaved from the resin.

References

Navigating the Solubility of 3-(Boc-Amino)-3-phenylpropionic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(Boc-Amino)-3-phenylpropionic acid, a key building block in peptide synthesis and drug development. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this document provides a comprehensive overview based on established chemical principles and data from structurally related compounds. This guide also furnishes a detailed experimental protocol for determining solubility and a workflow for the synthesis of the title compound, offering practical insights for laboratory applications.

Understanding the Solubility Profile of 3-(Boc-Amino)-3-phenylpropionic Acid

The solubility of a compound is fundamentally governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. 3-(Boc-Amino)-3-phenylpropionic acid possesses both polar (carboxylic acid and the carbamate group) and non-polar (phenyl ring and the tert-butyl group) moieties. The presence of the bulky, non-polar tert-butoxycarbonyl (Boc) protecting group significantly influences its solubility characteristics compared to its unprotected parent amino acid.

Qualitative Solubility Assessment:

Based on its structure and the general properties of Boc-protected amino acids, the following qualitative solubility profile can be anticipated:

-

Good Solubility: Expected in polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), which are excellent solvents for protected amino acids used in solid-phase peptide synthesis.[1]

-

Moderate to Good Solubility: Likely in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as in ethers like tetrahydrofuran (THF).[2]

-

Moderate Solubility: Expected in lower alcohols such as methanol and ethanol. The solubility in alcohols may be influenced by temperature.

-

Low Solubility: Anticipated in non-polar hydrocarbon solvents like hexanes and petroleum ether.

-

Sparingly Soluble: In aqueous solutions, particularly around its isoelectric point. The solubility can be enhanced in acidic or basic aqueous solutions due to salt formation.

Quantitative Solubility Data of a Structurally Related Compound: 3-Phenylpropanoic Acid

While specific quantitative data for 3-(Boc-Amino)-3-phenylpropionic acid is scarce, the solubility of its parent acid, 3-phenylpropanoic acid, can offer some directional insights. It is crucial to note that the absence of the bulky, non-polar Boc group in 3-phenylpropanoic acid will result in different solubility values. The following table summarizes the available data for 3-phenylpropanoic acid.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | 0 | 202[3] |

| Methanol | 20 | 517[3] |

| Ethanol | 20 | 471[3] |

| 1-Propanol | 20 | 283[3] |

| iso-Butanol | 19.6 | 206[3] |

| Chloroform | 20 | 55.2[3] |

| Carbon Tetrachloride | 20 | 43.2[3] |

| Tetrachloroethene | 20 | 43.51[3] |

| Trichloroethylene | 20 | 52.49[3] |

| Diethyl Ether | - | Soluble[3] |

| Benzene | - | Very Soluble[3] |

| Acetic Acid | - | Soluble[3] |

| Carbon Disulfide | - | Soluble[3] |

| Petroleum Ether | - | Soluble[3] |

Disclaimer: The data presented in this table is for 3-phenylpropanoic acid, not 3-(Boc-Amino)-3-phenylpropionic acid. This information should be used for qualitative comparison and estimation purposes only.

Experimental Protocol for Solubility Determination: Gravimetric Method

For accurate quantitative solubility data, experimental determination is necessary. The gravimetric method is a straightforward and reliable technique for this purpose.[4][5]

Objective: To determine the solubility of 3-(Boc-Amino)-3-phenylpropionic acid in a specific organic solvent at a given temperature.

Materials:

-

3-(Boc-Amino)-3-phenylpropionic acid

-

Selected organic solvent (e.g., methanol, DCM)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker incubator)

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-(Boc-Amino)-3-phenylpropionic acid to a vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly and place it in a constant temperature bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.[4]

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear filtrate into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

Repeat the drying and weighing process until a constant mass is achieved.[6]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty dish from the final constant mass.

-

The solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the filtrate collected.

-

Synthesis Workflow of 3-(Boc-Amino)-3-phenylpropionic Acid

The most common method for preparing 3-(Boc-Amino)-3-phenylpropionic acid is through the protection of the amino group of 3-amino-3-phenylpropionic acid using di-tert-butyl dicarbonate (Boc anhydride).[7][8]

Caption: Synthesis of 3-(Boc-Amino)-3-phenylpropionic acid.

Conclusion

This technical guide provides a foundational understanding of the solubility of 3-(Boc-Amino)-3-phenylpropionic acid in organic solvents. While specific quantitative data remains elusive in the literature, a qualitative assessment based on its chemical structure and data from a related compound offers valuable guidance. For precise applications, the provided experimental protocol for solubility determination is recommended. The included synthesis workflow further supports the practical application of this important chemical entity in research and development.

References

1H NMR spectrum of 3-(Boc-Amino)-3-phenylpropionic acid

An In-depth Technical Guide to the 1H NMR Spectrum of 3-(Boc-Amino)-3-phenylpropionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(Boc-Amino)-3-phenylpropionic acid. Due to the limited availability of a complete, formally published spectrum for this specific molecule, this guide presents a predicted spectrum based on the analysis of structurally similar compounds, including its isomer N-Boc-L-phenylalanine and the parent compound 3-phenylpropionic acid.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for 3-(Boc-Amino)-3-phenylpropionic acid. These predictions are derived from established chemical shift principles and data from analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | ~11-12 | Broad Singlet | 1H | N/A |

| Phenyl (-C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | N/A |

| Methine (-CH) | ~5.0 - 5.2 | Multiplet | 1H | ~6-8 |

| Methylene (-CH₂) | ~2.8 - 3.0 | Doublet of Doublets | 2H | ~6-8 (vicinal), ~15-17 (geminal) |

| Boc (-C(CH₃)₃) | ~1.4 | Singlet | 9H | N/A |

| Amide (-NH) | ~5.5 - 6.5 | Broad Singlet or Doublet | 1H | N/A or ~7-9 |

Structural and Spectral Correlation

The structure of 3-(Boc-Amino)-3-phenylpropionic acid with the predicted proton assignments is illustrated below. The diagram highlights the key proton environments that give rise to the distinct signals in the ¹H NMR spectrum.

In-Depth Technical Guide: ¹³C NMR Spectral Analysis of 3-(Boc-Amino)-3-phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(Boc-Amino)-3-phenylpropionic acid. Due to the limited public availability of the specific ¹³C NMR spectral data for 3-(Boc-Amino)-3-phenylpropionic acid, this guide presents representative data from closely related structures and established experimental protocols for N-Boc protected amino acids. This information serves as a valuable resource for the characterization and analysis of this compound in research and drug development settings.

Chemical Structure and Carbon Numbering

The structure of 3-(Boc-Amino)-3-phenylpropionic acid with systematic numbering for ¹³C NMR assignment is presented below.

Caption: Chemical structure of 3-(Boc-Amino)-3-phenylpropionic acid with carbon numbering.

Representative ¹³C NMR Spectral Data

While a definitive, publicly accessible spectrum for 3-(Boc-Amino)-3-phenylpropionic acid is not available, the following table presents expected chemical shift ranges based on data from structurally similar compounds, such as N-Boc protected phenylalanine and other β-amino acids. These values are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) and referenced to the solvent signal.

| Carbon Atom | Chemical Shift (δ) ppm (Expected Range) | Notes |

| C=O (Carboxylic Acid) | 172.0 - 176.0 | The chemical shift can be sensitive to solvent and concentration. |

| C=O (Boc) | 155.0 - 156.0 | Carbonyl of the tert-butoxycarbonyl protecting group. |

| C (Quaternary, Boc) | 79.0 - 81.0 | Quaternary carbon of the tert-butyl group. |

| C (Phenyl, C-ipso) | 140.0 - 143.0 | The carbon atom of the phenyl ring attached to the main chain. |

| C (Phenyl, C-ortho) | 128.0 - 129.0 | |

| C (Phenyl, C-meta) | 127.0 - 128.5 | |

| C (Phenyl, C-para) | 126.0 - 127.0 | |

| CH (α-carbon) | 50.0 - 55.0 | The chiral center, its shift is influenced by the phenyl and amino groups. |

| CH₂ (β-carbon) | 38.0 - 42.0 | |

| CH₃ (Boc) | 28.0 - 29.0 | Methyl groups of the tert-butyl moiety. |

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed, representative methodology for acquiring a ¹³C NMR spectrum of a Boc-protected amino acid like 3-(Boc-Amino)-3-phenylpropionic acid.

Sample Preparation

-

Dissolution: Accurately weigh 20-50 mg of the sample and dissolve it in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). If not already present in the solvent, a small amount can be added.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, it may be filtered through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer:

-

Spectrometer Frequency: 100 or 125 MHz for ¹³C

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for the full relaxation of quaternary carbons.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K (25 °C).

Logical Workflow for Spectral Analysis

The process of analyzing the ¹³C NMR spectrum to confirm the structure of 3-(Boc-Amino)-3-phenylpropionic acid follows a logical workflow.

Caption: Workflow for ¹³C NMR spectral analysis.

This guide provides a foundational understanding of the ¹³C NMR spectral characteristics of 3-(Boc-Amino)-3-phenylpropionic acid. For definitive structural confirmation, it is recommended to acquire a spectrum of the specific compound and perform a full assignment, potentially aided by two-dimensional NMR techniques such as HSQC and HMBC.

Mass Spectrometry of 3-(Boc-Amino)-3-phenylpropionic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 3-(Boc-Amino)-3-phenylpropionic acid, a crucial building block in peptide synthesis and drug development. This document outlines common ionization techniques, expected fragmentation patterns, and a generalized experimental protocol for its characterization.

Introduction

tert-Butyloxycarbonyl (Boc) protected amino acids are fundamental reagents in solid-phase and solution-phase peptide synthesis. The Boc group serves as a temporary protecting group for the amine functionality, preventing unwanted side reactions during peptide bond formation. Its facile removal under moderately acidic conditions makes it an invaluable tool.[1] Accurate characterization of these building blocks is critical for ensuring the quality and purity of synthetic peptides. Mass spectrometry is a primary analytical technique for confirming the molecular weight and structural integrity of compounds like 3-(Boc-Amino)-3-phenylpropionic acid.[1]

Ionization Techniques

Electrospray ionization (ESI) is the most common and suitable soft ionization technique for the analysis of Boc-protected amino acids.[1] ESI allows for the gentle ionization of the molecule, typically forming protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal in-source fragmentation. This is crucial for accurately determining the molecular weight of the parent compound.

Fragmentation Analysis in Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is employed to elicit structural information through controlled fragmentation of the parent ion. The fragmentation of Boc-protected amino acids and peptides is well-characterized and typically involves cleavages within the Boc group and along the amino acid backbone.[2][3][4][5]

For 3-(Boc-Amino)-3-phenylpropionic acid (Molecular Weight: 279.33 g/mol ), the protonated molecule [M+H]+ at m/z 280.14 is selected for fragmentation. Key fragmentation pathways include:

-

Loss of Isobutylene (C4H8): A characteristic fragmentation of the Boc group, resulting in a neutral loss of 56 Da.

-

Loss of tert-Butanol (C4H10O): Another common fragmentation pathway for the Boc group, leading to a neutral loss of 74 Da.[4]

-

Loss of the entire Boc group (C5H9O2): This results in a neutral loss of 101 Da.

-

Cleavage of the Carboxylic Acid Group: Loss of the carboxyl group as COOH (45 Da).

Table 1: Predicted Major Fragment Ions of Protonated 3-(Boc-Amino)-3-phenylpropionic Acid ([M+H]+ = m/z 280.14)

| Fragment Ion Description | Proposed Structure | Calculated m/z |

| [M+H]+ | C14H20NO4+ | 280.14 |

| [M+H - C4H8]+ | C10H12NO4+ | 224.08 |

| [M+H - C4H9OH]+ | C10H10NO3+ | 208.07 |

| [M+H - C5H8O2]+ | C9H12NO2+ | 166.09 |

| [M+H - H2O]+ | C14H18NO3+ | 262.13 |

| [M+H - COOH]+ | C13H19NO2+ | 235.15 |

| [C6H5CH=NH2]+ | C7H8N+ | 106.07 |

Experimental Protocol: LC-MS/MS Analysis

This section outlines a general procedure for the analysis of 3-(Boc-Amino)-3-phenylpropionic acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

4.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of 3-(Boc-Amino)-3-phenylpropionic acid at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

4.2. Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage of mobile phase B (e.g., 95%) to elute the compound, followed by re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 1 - 5 µL.

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Scan Mode: Full scan (MS1) to identify the parent ion, followed by product ion scan (MS2 or MS/MS) of the selected parent ion (m/z 280.14).

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr.

-

Desolvation Temperature: 350 - 450 °C.

-

Collision Gas: Argon.

-

Collision Energy: A range of collision energies (e.g., 10-30 eV) should be tested to optimize the fragmentation pattern.

Data Visualization

The following diagrams illustrate the logical workflow for the mass spectrometric analysis and the expected fragmentation pathway.

Caption: Experimental workflow for LC-MS/MS analysis.

Caption: Key fragmentation pathways of the parent ion.

References

- 1. benchchem.com [benchchem.com]

- 2. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

stability of 3-(Boc-Amino)-3-phenylpropionic acid under acidic conditions

An In-depth Technical Guide on the Stability of 3-(Boc-Amino)-3-phenylpropionic Acid Under Acidic Conditions

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceutical compounds. Its utility is defined by its stability under a wide range of synthetic conditions and its facile, selective removal under mild acidic conditions.[1] 3-(Boc-Amino)-3-phenylpropionic acid, a protected β-amino acid, is a valuable building block in the synthesis of peptidomimetics, bioactive molecules, and pharmaceutical intermediates.

Understanding the stability of this molecule, specifically the lability of the Boc group, under various acidic conditions is critical for researchers, scientists, and drug development professionals. Inefficient cleavage can lead to incomplete reactions and purification challenges, while unintended deprotection can result in undesired side products, compromising yield and purity. This guide provides a comprehensive technical overview of the stability of 3-(Boc-amino)-3-phenylpropionic acid, focusing on the kinetics, degradation pathways, and analytical methodologies for monitoring its acid-catalyzed cleavage.

Core Chemical Properties and the Boc Group

The Boc group is valued for its robustness in neutral, basic, and many nucleophilic environments.[2] Its primary characteristic is its susceptibility to cleavage under acidic conditions, which proceeds through a mechanism that generates gaseous byproducts, helping to drive the reaction to completion.[2] This acid lability provides the necessary orthogonality for complex multi-step syntheses where other protecting groups (e.g., the base-labile Fmoc or hydrogenolysis-labile Cbz groups) are used.[2]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of 3-(Boc-amino)-3-phenylpropionic acid in the presence of acid follows a well-established pathway. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond to generate a highly stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decomposes into the free amine (3-amino-3-phenylpropionic acid) and carbon dioxide.[3]

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Quantitative Stability Data

The data below, summarized from studies on analogous compounds, illustrates the influence of the acidic reagent on deprotection kinetics.

| Compound Type | Acid | Solvent | Key Finding | Citation |

| Boc-protected amine | HCl | Toluene/Propan-2-ol | Reaction rate shows a second-order dependence on HCl concentration. | [4] |

| Boc-protected amine | H₂SO₄ | Toluene/Propan-2-ol | Second-order kinetic dependence on acid concentration observed. | [4] |

| Boc-protected amine | CH₃SO₃H | Toluene/Propan-2-ol | Second-order kinetic dependence on acid concentration observed. | [4] |

| Boc-protected amine | TFA | Toluene/Propan-2-ol | Inverse kinetic dependence on trifluoroacetate concentration. | [4][5] |

These findings suggest that for 3-(Boc-amino)-3-phenylpropionic acid, the rate of deprotection with acids like HCl will be highly sensitive to changes in acid concentration, increasing exponentially as the concentration rises.

Experimental Protocols

To rigorously assess the stability of 3-(Boc-amino)-3-phenylpropionic acid, a structured experimental approach is required. The following protocols outline methodologies for kinetic analysis using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: HPLC-Based Stability Assessment

Objective: To quantify the rate of acidic degradation of 3-(Boc-amino)-3-phenylpropionic acid over time.

Materials:

-

3-(Boc-amino)-3-phenylpropionic acid

-

HPLC-grade acetonitrile (ACN) and water

-

Acid reagent (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl))

-

Class A volumetric flasks and pipettes

-

HPLC system with UV detector

-

Thermostatted reaction vessel

Methodology:

-

Standard and Sample Preparation:

-

Prepare a 1.0 mg/mL stock solution of 3-(Boc-amino)-3-phenylpropionic acid in a suitable organic solvent (e.g., ACN).

-

Prepare a corresponding stock solution of the deprotected standard (3-amino-3-phenylpropionic acid) for peak identification and calibration.

-

-

Reaction Initiation:

-

In a thermostatted vessel at a controlled temperature (e.g., 25°C), add a known volume of the acidic solution (e.g., 50% TFA in Dichloromethane (DCM) or 4M HCl in dioxane).

-

To this, add a precise volume of the 3-(Boc-amino)-3-phenylpropionic acid stock solution to achieve the desired starting concentration. Start a timer immediately.

-

-

Time-Point Sampling:

-

At predetermined intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot into a neutralizing mobile phase or buffer to prevent further degradation before analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of ACN and water with an acidic modifier (e.g., 0.1% TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Inject each quenched time-point sample.

-

-

Data Analysis:

-

Integrate the peak areas for the parent compound (3-(Boc-amino)-3-phenylpropionic acid) and the primary degradant (3-amino-3-phenylpropionic acid).

-

Calculate the percentage of the parent compound remaining at each time point.

-

Plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

-

Protocol 2: ¹H NMR-Based Kinetic Monitoring

Objective: To monitor the disappearance of the Boc group signal in real-time to determine deprotection kinetics.

Materials:

-

3-(Boc-amino)-3-phenylpropionic acid

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Acid reagent compatible with the deuterated solvent

-

NMR spectrometer and tubes

Methodology:

-

Sample Preparation:

-

Dissolve a known quantity of 3-(Boc-amino)-3-phenylpropionic acid in the chosen deuterated solvent directly in an NMR tube.

-

Acquire an initial spectrum (t=0) to confirm the starting material's purity and record the integral of the characteristic tert-butyl proton singlet (around 1.4 ppm).

-

-

Reaction Initiation:

-

Add a precise amount of the acid reagent to the NMR tube.

-

Quickly mix and place the tube in the NMR spectrometer.

-

-

Data Acquisition:

-

Acquire a series of ¹H NMR spectra at fixed time intervals. The disappearance of the tert-butyl singlet and the appearance of new signals corresponding to the deprotected product should be observed.

-

-

Data Analysis:

-

At each time point, integrate the tert-butyl proton signal relative to a stable internal standard or a non-reacting solvent peak.

-

Plot the integral value (proportional to concentration) versus time to determine the reaction rate.

-

Visualization of Experimental Workflow

The logical flow of a kinetic stability study can be visualized to ensure a systematic approach.

References

Stability of 3-(Boc-Amino)-3-phenylpropionic Acid Under Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 3-(Boc-amino)-3-phenylpropionic acid under basic conditions. The tert-butoxycarbonyl (Boc) protecting group is fundamental in peptide synthesis and general organic synthesis due to its robustness under a wide range of conditions and its susceptibility to cleavage under mild acidic conditions. A thorough understanding of its stability profile, particularly under basic conditions encountered during synthesis, purification, and formulation, is critical for process optimization and ensuring the integrity of intermediates and final products. This document outlines the theoretical basis for the Boc group's stability, presents detailed experimental protocols for forced degradation studies, and provides a framework for analyzing potential degradation pathways.

Introduction

3-(Boc-amino)-3-phenylpropionic acid is a key building block in the synthesis of various pharmaceuticals and peptidomimetics. The Boc protecting group is prized for its general stability to basic and nucleophilic conditions, which allows for the selective deprotection of other protecting groups (e.g., Fmoc, Cbz) in complex synthetic schemes.[1][2] While generally stable, extreme basic conditions, elevated temperatures, or prolonged exposure can lead to the cleavage of the Boc group. Understanding the kinetics and pathways of this degradation is essential for controlling impurity profiles and ensuring the quality of synthetic intermediates.

Theoretical Stability of the Boc Group

The Boc group's stability in basic media stems from the mechanism of carbamate hydrolysis. Under basic conditions, the hydroxide ion attacks the carbonyl carbon of the carbamate. The bulky tert-butyl group sterically hinders this attack, slowing down the rate of hydrolysis compared to less hindered carbamates (e.g., methyl or ethyl carbamates).[3]

The acid lability of the Boc group, in contrast, proceeds through a different mechanism involving the formation of a stable tert-butyl cation, which is not a feasible pathway under basic conditions.[3]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][4][5] The following protocol outlines a systematic approach to assess the stability of 3-(Boc-amino)-3-phenylpropionic acid under basic stress conditions.

Materials and Reagents

-

3-(Boc-amino)-3-phenylpropionic acid (high purity)

-

Sodium hydroxide (NaOH), 0.1 M, 0.5 M, and 1.0 M solutions

-

Potassium hydroxide (KOH), 0.1 M, 0.5 M, and 1.0 M solutions (optional, for comparison)

-

Hydrochloric acid (HCl), suitable concentration for neutralization

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or other suitable buffer components for HPLC mobile phase

-

Primary and secondary reference standards for 3-(Boc-amino)-3-phenylpropionic acid and any known impurities.

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column suitable for the separation of polar and non-polar compounds (e.g., C18, 5 µm, 4.6 x 250 mm)

-

pH meter

-

Analytical balance

-

Thermostatically controlled water bath or oven

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for conducting a forced degradation study under basic conditions.

Caption: Experimental workflow for the forced degradation study.

Detailed Procedure

-

Sample Preparation:

-

Prepare a stock solution of 3-(Boc-amino)-3-phenylpropionic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

For each stress condition, transfer a known volume of the stock solution into a volumetric flask and add the basic solution (e.g., 0.1 M NaOH, 1 M NaOH) to achieve the desired final concentration of the drug substance.

-

Prepare a control sample by diluting the stock solution with the solvent used for the stock solution.

-

-

Stress Conditions:

-

Expose the test solutions to the basic conditions at room temperature and at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

-

Sample Analysis:

-

Immediately neutralize the withdrawn aliquots with an equivalent amount of acid (e.g., HCl) to stop the degradation reaction.

-

Dilute the neutralized samples with the HPLC mobile phase to an appropriate concentration for analysis.

-

Analyze the samples by a validated stability-indicating HPLC method. An example of HPLC conditions is provided in Table 1.

-

HPLC Method Example

Table 1: Example HPLC Parameters for Stability Indicating Method

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at 220 nm |

| Injection Vol. | 10 µL |

Data Presentation and Interpretation

The results of the forced degradation study should be presented in a clear and concise manner to facilitate comparison and interpretation.

Quantitative Data Summary

The following table provides a hypothetical but realistic representation of the expected data from a forced degradation study under basic conditions.

Table 2: Hypothetical Degradation of 3-(Boc-amino)-3-phenylpropionic Acid under Basic Conditions

| Condition | Time (hours) | Assay of Parent (%) | Main Degradation Product (%) | Total Impurities (%) | Mass Balance (%) |

| 0.1 M NaOH at RT | 0 | 100.0 | ND | ND | 100.0 |

| 24 | 99.5 | 0.4 | 0.5 | 100.0 | |

| 48 | 99.0 | 0.8 | 1.0 | 100.0 | |

| 1 M NaOH at RT | 0 | 100.0 | ND | ND | 100.0 |

| 8 | 98.2 | 1.5 | 1.8 | 100.0 | |

| 24 | 95.1 | 4.2 | 4.9 | 100.0 | |

| 0.1 M NaOH at 60°C | 0 | 100.0 | ND | ND | 100.0 |

| 4 | 96.5 | 3.0 | 3.5 | 100.0 | |

| 8 | 92.8 | 6.5 | 7.2 | 100.0 | |

| 1 M NaOH at 60°C | 0 | 100.0 | ND | ND | 100.0 |

| 2 | 89.7 | 9.1 | 10.3 | 100.0 | |

| 4 | 80.1 | 18.2 | 19.9 | 100.0 | |

| ND: Not Detected; RT: Room Temperature |

Mass Balance

The mass balance should be calculated to account for all the material after degradation. A good mass balance (typically between 98% and 102%) indicates that the analytical method is capable of detecting and quantifying all major degradation products.

Degradation Pathway Analysis

Under strong basic conditions, the primary degradation pathway for 3-(Boc-amino)-3-phenylpropionic acid is expected to be the hydrolysis of the carbamate bond, leading to the formation of 3-amino-3-phenylpropionic acid, carbon dioxide, and tert-butanol.

Caption: Primary degradation pathway under basic conditions.

Further degradation of the resulting amino acid is possible under harsh conditions, but the initial and most significant degradation is the cleavage of the Boc group. The identity of the degradation products should be confirmed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

While 3-(Boc-amino)-3-phenylpropionic acid is generally considered stable under basic conditions, this guide highlights the importance of conducting systematic forced degradation studies to quantify its stability profile under specific process or formulation conditions. The provided experimental framework allows researchers and drug development professionals to generate crucial data for process optimization, impurity control, and the development of robust, stability-indicating analytical methods. The illustrative data and degradation pathway serve as a practical guide for what to expect and how to interpret the results of such studies. A thorough understanding of the stability of this key synthetic intermediate is paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical products.

References

- 1. longdom.org [longdom.org]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. biopharminternational.com [biopharminternational.com]

A Comprehensive Technical Guide to 3-(Boc-Amino)-3-phenylpropionic Acid and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-(Boc-Amino)-3-phenylpropionic acid, a key building block in synthetic organic chemistry and drug discovery. This document details its various synonyms, chemical properties, and established experimental protocols for its use, particularly in the realm of peptide synthesis.

Chemical Identity and Synonyms

3-(Boc-Amino)-3-phenylpropionic acid is a protected amino acid derivative widely utilized in the synthesis of peptides and peptidomimetics.[1] The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances its stability and solubility, making it an ideal reactant for peptide synthesis.[1] The compound exists in several forms, including as a racemic mixture and as individual enantiomers, each with unique identifiers.

A comprehensive list of synonyms and identifiers is provided in the table below to aid researchers in literature searches and material sourcing.

| Systematic Name | 3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoic acid[][3] | | Common Abbreviations | Boc-β-Phe-OH, N-Boc-β-phenylalanine | | Synonyms | (S)-N-Boc-3-Amino-3-phenylpropanoic acid[4], (R)-N-Boc-3-Amino-3-phenylpropanoic acid[5][6], Boc-DL-beta-Phe-OH[3], 3-N-Boc-3-Phenylpropionic acid[3], (S)-3-(Boc-amino)-3-phenylpropionic Acid[] | | Stereoisomer-Specific CAS Numbers | (S)-enantiomer: 103365-47-5[][4], (R)-enantiomer: 161024-80-2[5][6], Racemate: 14676-01-8[1][3] |

Physicochemical Properties

The physical and chemical properties of 3-(Boc-Amino)-3-phenylpropionic acid are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₄ | [][3][5] |

| Molecular Weight | 265.31 g/mol | [5] |

| Appearance | White to off-white powder or chunks | [4] |

| Melting Point | 122.9 °C (for (S)-enantiomer) | [4] |

| Boiling Point | 408.52°C (rough estimate) | [4] |

| Solubility | Soluble in organic solvents such as DMF and DCM. | [1] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide-Mimetic

This protocol outlines the manual solid-phase synthesis of a model dipeptide-mimetic incorporating (S)-3-(Boc-amino)-3-phenylpropionic acid.

Materials:

-

Merrifield resin

-

Boc-L-Alanine

-

(S)-3-(Boc-amino)-3-phenylpropionic acid (Boc-β-Phe)

-

Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

-

Scavengers (e.g., anisole)

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling (Boc-L-Alanine):

-

Dissolve Boc-L-Alanine (2-3 equivalents relative to resin substitution) in a minimal amount of DMF.

-

Activate the carboxylic acid by adding DCC (1 equivalent) or HBTU/HOBt (2-3 equivalents) and DIPEA (2-3 equivalents).

-